molecular formula C21H19FN4O3 B2618535 N-cyclopropyl-1-(2-((5-fluoro-2-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide CAS No. 1251696-11-3

N-cyclopropyl-1-(2-((5-fluoro-2-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide

Cat. No. B2618535
CAS RN: 1251696-11-3
M. Wt: 394.406
InChI Key: GIAVZRBLMBQLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(2-((5-fluoro-2-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C21H19FN4O3 and its molecular weight is 394.406. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-1-(2-((5-fluoro-2-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-1-(2-((5-fluoro-2-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Synthesis and Antimicrobial Study : Compounds synthesized from fluoroquinolone-based structures, similar to the one inquired, have been studied for their antimicrobial activities. For instance, fluoroquinolone-based 4-thiazolidinones have shown significant antifungal and antibacterial activities, indicating the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2010).

Anticancer Applications

Facile Synthesis of Indole-Pyrimidine Hybrids : Research on N-cyclopropyl derivatives bearing substituted 2-amino pyrimidine moiety at position-3 of the indole ring has revealed significant in vitro anticancer activity against various cancer cells, highlighting the importance of structural modifications in enhancing the anti-proliferative activity (Gokhale et al., 2017).

Synthesis Methodologies

Synthesis and Structure-Activity Relationships : Studies focusing on the synthesis and structural analysis of fluoroquinolones and related compounds provide insights into how small changes in the chemical structure can significantly affect their biological activity. This includes research on substituting different groups within the fluoroquinolone core to enhance antimicrobial efficacy or reduce side effects (Miyamoto et al., 1990).

Pharmacokinetic Studies

Pharmacokinetics of Novel Quinolones : The study of pharmacokinetics, including absorption, distribution, metabolism, and excretion, of novel quinolone compounds in animals provides valuable information for understanding how these compounds behave in biological systems. It aids in the development of drugs with better efficacy and safety profiles (Nakamura et al., 1990).

properties

IUPAC Name

N-cyclopropyl-1-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-2-oxoquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3/c1-12-2-4-14(22)9-16(12)25-19(27)11-26-18-7-3-13(21(29)24-15-5-6-15)8-17(18)23-10-20(26)28/h2-4,7-10,15H,5-6,11H2,1H3,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAVZRBLMBQLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C3=C(C=C(C=C3)C(=O)NC4CC4)N=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-(2-((5-fluoro-2-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide

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